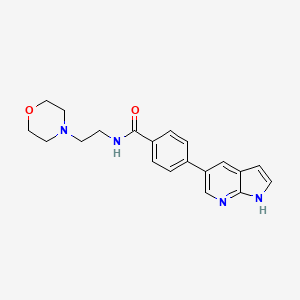

PD-1/PD-L1-IN-40

Description

Properties

Molecular Formula |

C20H22N4O2 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylethyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |

InChI |

InChI=1S/C20H22N4O2/c25-20(22-7-8-24-9-11-26-12-10-24)16-3-1-15(2-4-16)18-13-17-5-6-21-19(17)23-14-18/h1-6,13-14H,7-12H2,(H,21,23)(H,22,25) |

InChI Key |

JSNBCUUKHWFKAO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CN=C4C(=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl core of This compound is synthesized via a Suzuki-Miyaura reaction between 3-bromo-2-methylphenyl methanol and aryl boronic acids. Key conditions include:

- Catalyst : Pd(dppf)Cl₂ (5 mol%)

- Solvent System : Toluene/ethanol/saturated aqueous NaHCO₃ (5:1:5)

- Temperature : 85°C for 12 hours

- Yield : 90–97%

This step ensures high regioselectivity and minimal side products, critical for subsequent functionalization.

Nucleophilic Aromatic Substitution

The nitro-pyridine fragment is introduced via nucleophilic substitution using 5-fluoro-2-nitropyridine and potassium hydroxide in dimethyl sulfoxide (DMSO) at 0°C. The reaction proceeds quantitatively within 5 minutes, forming intermediates 5a–d with retention of the biphenyl methyl group.

Reduction to Amidines

Nitro groups in intermediates 5a–d are reduced to amidines (6a–d ) using iron powder and hydrochloric acid in ethanol/water (5:1) under reflux. This step achieves yields of 72–92%, with chromatographic purification ensuring high purity for downstream reactions.

Groebke–Blackburn–Bienaymé Reaction

The GBB-3CR assembles the imidazopyridine ring using:

- Amidine : 6a–d

- Aldehyde : tert-butyl (2-oxoethyl)carbamate or Garner aldehyde enantiomers

- Isocyanide : Aryl isocyanides (e.g., benzyl isocyanide)

- Catalyst : Scandium triflate (10 mol%)

- Solvent : Dichloromethane/methanol (2:1)

- Heating : Microwave irradiation, 1 hour

- Yield : 48–86%

Post-reaction deprotection of Boc groups yields final compounds, including This compound , which is purified via silica gel chromatography.

Structural Optimization and Analog Synthesis

Modifications to the biphenyl and imidazopyridine components were explored to enhance PD-L1 binding affinity:

For example, introducing a methyl group at the imidazopyridine C2 position (9j ) lowered the IC₅₀ to 1.8 μM, while fluorine substitution at the biphenyl para position (9g ) abolished activity.

Analytical Characterization

This compound was characterized using:

- NMR Spectroscopy : Confirmed regiochemistry of the imidazopyridine ring and substituent orientation.

- X-ray Crystallography : Revealed binding to the PD-L1 dimer interface, with π-stacking interactions at Tyr-123 and hydrogen bonding at Arg-125.

- HRMS : Validated molecular formula (C₃₂H₃₀N₄O₅S) with <2 ppm error.

Biological Evaluation

In Vitro Activity

This compound demonstrated potent disruption of PD-1/PD-L1 binding in homogeneous time-resolved fluorescence (HTRF) assays:

| Assay Type | IC₅₀ (μM) | EC₅₀ (Jurkat T cells) | Reference |

|---|---|---|---|

| HTRF | 1.8 | 2.7 | |

| NMR Titration | Kₐ = 4.97 nM | N/A |

The compound restored TCR-mediated interleukin-2 (IL-2) secretion in PD-L1⁺ H358 lung cancer cells, confirming functional immune reactivation.

In Vivo Pharmacokinetics

In murine xenograft models, This compound exhibited:

- Plasma Half-life : 6.2 hours

- Tumor Accumulation : 3-fold higher in PD-L1⁺ tumors vs. PD-L1⁻ controls

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-40 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen or addition of hydrogen to form reduced species.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s pharmacological properties .

Scientific Research Applications

PD-1/PD-L1-IN-40 has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

PD-1/PD-L1-IN-40 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This blockade prevents the inhibitory signals that would normally suppress T cell activity, allowing the immune system to mount a more effective response against cancer cells . The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. Key pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and immune evasion .

Comparison with Similar Compounds

In Vitro Activity

Small-molecule PD-1/PD-L1 inhibitors are evaluated for their half-maximal inhibitory concentration (IC₅₀) in assays such as homogeneous time-resolved fluorescence (HTRF) and PD-1/PD-L1 interaction blockade (ICB). Key comparators include:

Key Findings :

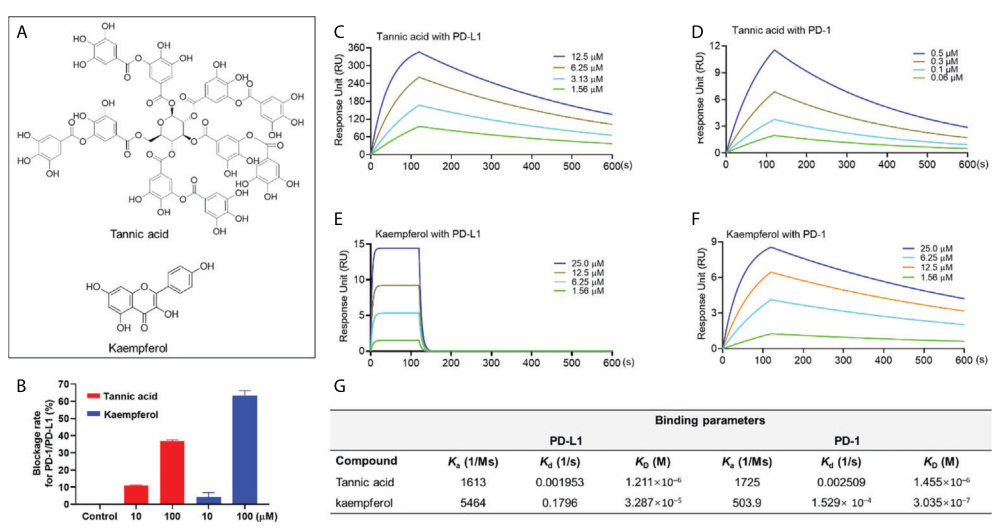

- BMS-202 demonstrates potent inhibition of PD-1/PD-L1 interaction (IC₅₀ = 18 nM) but lacks activity in PD-L1 dimerization assays .

- PGG and EA exhibit dual mechanisms: PGG induces PD-L1 dimerization, while EA directly blocks PD-1/PD-L1 binding .

- TA (tannic acid) shows superior binding affinity (KD = 0.5 nM) and blockade efficacy compared to kaempferol, highlighting structural advantages in competitive inhibition .

Mechanisms of Action

- PD-1/PD-L1-IN-40 : Presumed to bind PD-L1’s hydrophobic groove, similar to BMS-202, preventing PD-1 engagement .

- Antibodies (e.g., BMS-936558): Monoclonal antibodies (e.g., nivolumab) sterically hinder PD-1/PD-L1 interaction and may induce antibody-dependent cellular cytotoxicity (ADCC). Their clinical efficacy correlates with PD-L1 expression on tumor cells .

- Natural Compounds (PGG, EA) : PGG stabilizes PD-L1 dimers, reducing surface availability, while EA directly competes with PD-1 for PD-L1 binding .

Biomarker Interchangeability and Assays

PD-L1 immunohistochemistry (IHC) assays (e.g., 22C3, SP142) are critical for predicting responses to antibodies.

Q & A

Q. What is the molecular mechanism of PD-1/PD-L1-IN-40 in modulating immune checkpoint pathways?

this compound inhibits the PD-1/PD-L1 interaction, preventing T-cell suppression and restoring anti-tumor immunity. Methodologically, validate this via:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .

- Flow cytometry to assess PD-L1 blockade on tumor cells and subsequent T-cell activation (e.g., IFN-γ release assays) .

- In vivo syngeneic mouse models to correlate target engagement with tumor regression .

Q. Which preclinical models are most suitable for evaluating this compound efficacy?

Use models that recapitulate human PD-L1 expression heterogeneity:

Q. How can PD-L1 expression be reliably quantified as a predictive biomarker for this compound response?

Standardize immunohistochemistry (IHC) protocols using validated antibodies (e.g., 22C3 or 28-8 clones):

- Score PD-L1 as the percentage of tumor cells with membranous staining (≥1% cutoff for positivity) .

- Complement with RNA sequencing or multiplex immunofluorescence to assess spatial and dynamic expression patterns .

- Validate in retrospective clinical cohorts to correlate PD-L1 status with objective response rates (ORR) .

Q. What are the common immune-related adverse events (irAEs) associated with this compound, and how are they managed?

irAEs include pneumonitis, colitis, and endocrine dysfunction. Mitigate via:

- Baseline screening for autoimmune conditions and organ function .

- Grading using CTCAE v5.0 and implementing corticosteroid protocols for grade ≥2 events .

- Multidisciplinary monitoring to differentiate irAEs from disease progression .

Advanced Research Questions

Q. How should clinical trials be designed to address primary and acquired resistance to this compound?

Incorporate adaptive trial designs:

Q. How can contradictory efficacy data across PD-1/PD-L1 inhibitor studies be reconciled?

Perform meta-analyses with harmonized endpoints (e.g., RECIST 1.1 vs. irRECIST):

Q. What methodologies support the rational development of this compound combination therapies?

Prioritize combinations with mechanistic synergy:

- Preclinical screens using high-throughput drug libraries to identify enhancers of T-cell cytotoxicity .

- Pharmacodynamic biomarkers (e.g., CD8+ T-cell infiltration, Granzyme B levels) to quantify combinatorial effects .

- Sequenced dosing in clinical trials to mitigate overlapping toxicities (e.g., anti-CTLA-4 + this compound) .

Q. What experimental approaches identify resistance mechanisms to this compound?

Leverage multi-omics platforms:

Q. How can translational studies optimize this compound dosing schedules?

Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling:

Q. What strategies validate preclinical findings of this compound in human trials?

Ensure translational fidelity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.